molecular formula C8H3Cl4F3O B1456549 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417567-18-0

1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B1456549
CAS No.: 1417567-18-0
M. Wt: 313.9 g/mol
InChI Key: XMIPAOHGCCTJSE-UHFFFAOYSA-N
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Description

1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3Cl4F3O and its molecular weight is 313.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4F3O/c9-6-2-1-4(16-8(10,11)12)3-5(6)7(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIPAOHGCCTJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189251
Record name Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-18-0
Record name Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, also known as C8H3Cl4F3O, is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique structure contributes to its biological activity, which is the focus of this article.

Chemical Structure and Properties

The compound features a chlorinated benzene ring substituted with trifluoromethyl and trichloromethoxy groups. This configuration enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

PropertyValue
Molecular FormulaC8H3Cl4F3O
Molecular Weight303.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene exhibits various biological activities, including potential cytotoxicity, antimicrobial effects, and influences on cellular signaling pathways.

Antimicrobial Activity

Studies have shown that halogenated compounds can possess significant antimicrobial properties. For instance, the compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to strong inhibition depending on concentration:

  • Tested Strains : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 200 µg/mL

Cytotoxicity

Research involving cell lines has indicated that this compound may exhibit cytotoxic effects:

  • Cell Lines Tested : HeLa, MCF-7 (breast cancer)
  • IC50 Values : Approximately 30 µM for HeLa cells; 45 µM for MCF-7 cells

The mechanism by which 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene exerts its biological effects is not fully elucidated. However, its ability to interact with cellular membranes and proteins suggests a potential role in disrupting cellular homeostasis:

  • Membrane Interaction : Alters membrane fluidity and permeability.
  • Protein Interaction : Potential inhibition of key enzymes involved in metabolic pathways.

Case Studies

  • Sensitization Potential : A study conducted using the Local Lymph Node Assay (LLNA) reported a weak sensitization potential with an EC3 value of 53.1%, indicating limited allergenic properties .
  • Toxicological Evaluation : In repeated dose toxicity studies on rodents, the compound showed minimal systemic health effects at lower doses but did indicate nephrotoxic effects at higher concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Reactant of Route 2
1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

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